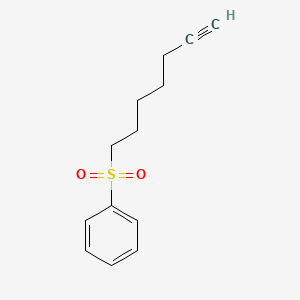

(Hept-6-yne-1-sulfonyl)benzene

CAS No.: 61772-06-3

Cat. No.: VC19494241

Molecular Formula: C13H16O2S

Molecular Weight: 236.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61772-06-3 |

|---|---|

| Molecular Formula | C13H16O2S |

| Molecular Weight | 236.33 g/mol |

| IUPAC Name | hept-6-ynylsulfonylbenzene |

| Standard InChI | InChI=1S/C13H16O2S/c1-2-3-4-5-9-12-16(14,15)13-10-7-6-8-11-13/h1,6-8,10-11H,3-5,9,12H2 |

| Standard InChI Key | XPDDFAJWPCTYAG-UHFFFAOYSA-N |

| Canonical SMILES | C#CCCCCCS(=O)(=O)C1=CC=CC=C1 |

Introduction

Chemical Identity and Nomenclature

IUPAC Naming and Structural Features

The systematic IUPAC name for this compound is [(hept-6-yne-1-sulfonyl)benzene], denoting a benzene ring substituted with a sulfonyl group (-SO₂-) at the 1-position of a hept-6-yne chain. The hept-6-yne moiety consists of a seven-carbon chain with a terminal alkyne group at the sixth position . The sulfonyl group adopts a tetrahedral geometry, with sulfur bonded to two oxygen atoms and the carbon backbone .

Molecular Formula and Weight

The structural uniqueness arises from the conjugation of the sulfonyl group’s electron-withdrawing effects with the alkyne’s sp-hybridized carbon, influencing both reactivity and stability .

Synthesis and Structural Characterization

Synthetic Routes

While no direct synthesis of (hept-6-yne-1-sulfonyl)benzene is documented, analogous sulfonyl-alkyne compounds are synthesized via oxidative sulfonation of thioalkynes or Sonogashira coupling of sulfonyl halides with terminal alkynes . For example:

-

Thioalkyne Oxidation:

-

Cross-Coupling Strategies:

Spectroscopic Characterization

-

¹H NMR: Key signals include:

-

IR Spectroscopy:

Physicochemical Properties

Thermal Stability and Phase Behavior

Data extrapolated from analogous compounds ( , ):

The alkyne group’s linearity and sulfonyl group’s polarity contribute to moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Reactivity and Functional Applications

Electrophilic and Nucleophilic Behavior

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume